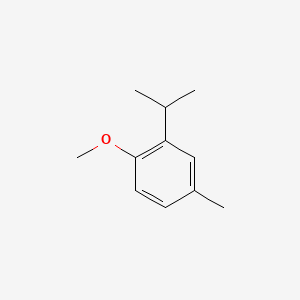

2-Isopropyl-1-methoxy-4-methylbenzene

Descripción

2-Isopropyl-1-methoxy-4-methylbenzene is a natural product found in Atractylodes lancea with data available.

Propiedades

IUPAC Name |

1-methoxy-4-methyl-2-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-7-9(3)5-6-11(10)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUAHQAQHICPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052001 | |

| Record name | 1-Methoxy-4-methyl-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31574-44-4 | |

| Record name | 2-Isopropyl-1-methoxy-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31574-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031574444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-4-methyl-2-(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isopropyl-4-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENE, 1-METHOXY-4-METHYL-2-(1-METHYLETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967E4VC54K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-Isopropyl-1-methoxy-4-methylbenzene, a key aromatic compound with applications in the fragrance and pharmaceutical industries.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of various synthetic strategies. The core focus is on providing actionable, field-proven knowledge to enable the efficient and reliable synthesis of this target molecule.

Introduction: Chemical Identity and Significance

2-Isopropyl-1-methoxy-4-methylbenzene, also known as isothymol methyl ether or 2-isopropyl-4-methylanisole, is an organic compound with the chemical formula C₁₁H₁₆O.[2][3] Its structure consists of a benzene ring substituted with a methoxy group, an isopropyl group, and a methyl group at positions 1, 2, and 4, respectively.[1]

Table 1: Physicochemical Properties of 2-Isopropyl-1-methoxy-4-methylbenzene

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [1][2][4] |

| Molecular Weight | 164.24 g/mol | [1][2][4] |

| CAS Number | 31574-44-4 | [1][2][4][5] |

| Boiling Point | 246°C at 0.4 Torr | [1] |

| Density | 0.9435 g/cm³ at 14.8°C | [1] |

| Appearance | Colorless oil | [6] |

The unique substitution pattern on the aromatic ring imparts specific electronic and steric properties that are crucial for its biological and aromatic activities.[1] This compound is a valuable intermediate in organic synthesis and is particularly noted for its pleasant aromatic properties, leading to its use in the fragrance industry.[1] Furthermore, its structural motif is found in various natural products and pharmacologically active molecules, making its synthesis a topic of interest for drug discovery and development.

Synthetic Strategies: A Comparative Overview

Several synthetic pathways can be employed to construct the 2-Isopropyl-1-methoxy-4-methylbenzene framework. The choice of method often depends on factors such as the availability of starting materials, desired scale, and required purity. This guide will focus on the most prevalent and practical approaches:

-

Friedel-Crafts Alkylation of 4-Methylanisole: The most direct and industrially scalable route.

-

Williamson Ether Synthesis from Thymol: A classic method offering high yields and purity, particularly suitable for laboratory-scale synthesis.

-

Grignard Reaction Approach: A versatile method allowing for the construction of the carbon skeleton through a different bond disconnection.

Detailed Synthetic Protocols and Mechanistic Insights

Method 1: Friedel-Crafts Alkylation of 4-Methylanisole

The Friedel-Crafts alkylation is a cornerstone of electrophilic aromatic substitution reactions and represents the most common industrial method for synthesizing 2-Isopropyl-1-methoxy-4-methylbenzene.[1][7] This reaction involves the alkylation of an aromatic ring with an alkyl halide or alkene in the presence of a Lewis acid catalyst.[7][8][9]

Causality of Experimental Choices:

The selection of 4-methylanisole as the starting material is strategic. The methoxy and methyl groups are ortho-, para-directing activators, which facilitates the electrophilic attack at the desired ortho position to the methoxy group. The choice of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is critical for generating the electrophilic carbocation from the alkylating agent.[8][10] Anhydrous conditions are imperative to prevent the deactivation of the Lewis acid catalyst by water.[1] Temperature control is crucial to minimize side reactions like polyalkylation.[1]

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet) is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent (e.g., dichloromethane or carbon disulfide).

-

Reagent Addition: 4-Methylanisole (1.0 eq) is dissolved in the same dry solvent and added to the flask. The mixture is cooled to 0°C in an ice bath.

-

Alkylation: 2-Chloropropane or 2-bromopropane (1.1 eq) is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 2-Isopropyl-1-methoxy-4-methylbenzene.

Diagram of Reaction Workflow:

Caption: Workflow for Friedel-Crafts Alkylation.

Mechanism Diagram:

Caption: Simplified Friedel-Crafts Alkylation Mechanism.

Method 2: Williamson Ether Synthesis from Thymol

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[6] In this case, thymol (2-isopropyl-5-methylphenol) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

Causality of Experimental Choices:

Thymol is a readily available natural product, making this a convenient starting point. A base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the phenolic hydroxyl group, which is acidic enough to react. The choice of methylating agent, typically methyl iodide or dimethyl sulfate, provides the methyl group for the ether linkage. Acetone is a common solvent for this reaction as it is polar aprotic and effectively dissolves the reactants.[11]

Experimental Protocol:

-

Deprotonation: In a round-bottom flask, thymol (1.0 eq) is dissolved in a suitable solvent like acetone or ethanol. A base, such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq), is added, and the mixture is stirred at room temperature for 30 minutes.

-

Methylation: Methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq) is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether.

-

Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with 10% sodium hydroxide solution to remove any unreacted thymol, followed by washing with water and brine. The organic layer is then dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation to yield pure 2-Isopropyl-1-methoxy-4-methylbenzene.

Diagram of Reaction Pathway:

Caption: Williamson Ether Synthesis Pathway.

Method 3: Grignard Reaction Approach

A Grignard-based synthesis offers a different retrosynthetic disconnection, building the isopropyl group onto the aromatic ring. This method involves the reaction of a Grignard reagent, prepared from a bromo-anisole derivative, with acetone.

Causality of Experimental Choices:

This approach starts with 2-bromo-1-methoxy-4-methylbenzene. The bromine atom allows for the formation of a Grignard reagent upon reaction with magnesium metal.[12] This organometallic intermediate is a potent nucleophile. Acetone is chosen as the electrophile to introduce the two methyl groups of the isopropyl moiety.[13][14] A subsequent dehydration and reduction step would be required to convert the tertiary alcohol intermediate to the final product.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.2 eq) are placed. A solution of 2-bromo-1-methoxy-4-methylbenzene (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is refluxed until the magnesium is consumed.

-

Reaction with Acetone: The Grignard reagent is cooled to 0°C, and a solution of dry acetone (1.1 eq) in anhydrous ether or THF is added dropwise.

-

Work-up: After the addition is complete, the reaction is stirred at room temperature for 1 hour and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Intermediate Isolation: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the tertiary alcohol intermediate.

-

Dehydration and Reduction: The tertiary alcohol is then subjected to dehydration using a strong acid (e.g., sulfuric acid) to form an alkene, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield 2-Isopropyl-1-methoxy-4-methylbenzene.

Diagram of Logical Relationship:

Caption: Logical Steps in the Grignard Synthesis Route.

Safety, Handling, and Storage

2-Isopropyl-1-methoxy-4-methylbenzene is considered a fragrance ingredient and has been assessed for safety under current usage conditions.[1] However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.

Conclusion

The synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene can be achieved through several effective methods. The Friedel-Crafts alkylation of 4-methylanisole is the most direct and industrially viable route. The Williamson ether synthesis starting from thymol offers a high-yielding alternative, particularly for laboratory-scale preparations. The Grignard approach, while more complex, provides a versatile strategy for constructing the carbon skeleton. The selection of the optimal synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost, and available starting materials. This guide provides the necessary technical details and mechanistic understanding to empower scientists in their synthetic endeavors.

References

-

MDPI. Synthesis and Antibacterial Activity of Thymyl Ethers. [Link]

-

PMC. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. [Link]

-

PMC. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. [Link]

-

Cheméo. Chemical Properties of Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4). [Link]

-

Journal of the American Chemical Society. THE SYNTHESIS OF THYMOL, CHLOROTHYMOL AND HOMOLOGS OF THYMOL BY THE INTRAMOLECULAR REARRANGEMENT OF META-CRESYL ETHERS. [Link]

- Google Patents.

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Chemchart. Thymol methyl ether (1076-56-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents. [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

PubChem. 2-isopropyl-1-methoxy-4-methylbenzene (C11H16O). [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. [Link]

-

PubChem. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. [Link]

-

NIST WebBook. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

-

YouTube. Grignard Reaction with Acetone. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Macmillan Group. New Strategies in Organic Catalysis: The First Enantioselective Organocatalytic Friedel-Crafts Alkylation. [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

-

Organic Syntheses. Benzaldehyde, 2-methoxy-. [Link]

-

Sciencemadness.org. Grignard reagent problem. [Link]

Sources

- 1. 2-Isopropyl-1-methoxy-4-methylbenzene | 31574-44-4 | Benchchem [benchchem.com]

- 2. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 4. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 31574-44-4|2-Isopropyl-1-methoxy-4-methylbenzene|BLD Pharm [bldpharm.com]

- 6. Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. mt.com [mt.com]

- 9. Friedel-Crafts Alkylation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis and Antibacterial Activity of Thymyl Ethers [mdpi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Sciencemadness Discussion Board - Grignard reagent problem - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-1-methoxy-4-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and safety considerations of 2-Isopropyl-1-methoxy-4-methylbenzene (CAS No. 31574-44-4). This aromatic ether, also known as isothymol methyl ether, is a compound of interest in the fragrance and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights to support its application in various scientific endeavors.

Introduction and Chemical Identity

2-Isopropyl-1-methoxy-4-methylbenzene is a substituted anisole derivative characterized by the presence of a methoxy group, an isopropyl group, and a methyl group attached to a benzene ring.[1] Its unique substitution pattern imparts specific aromatic and physicochemical properties, making it a valuable ingredient in the fragrance industry for its pleasant scent profile.[1] Beyond its olfactory characteristics, its potential biological activities, including antimicrobial and antioxidant properties, have garnered scientific interest.[1]

This guide delves into the core physicochemical characteristics of this compound, providing a foundational understanding for its handling, analysis, and application in research and development.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | 1-methoxy-4-methyl-2-(1-methylethyl)benzene[2][3] |

| Synonyms | 2-Isopropyl-4-methylanisole, Isothymol methyl ether, Anisole, 2-isopropyl-4-methyl-[2][3] |

| CAS Number | 31574-44-4[1] |

| Molecular Formula | C₁₁H₁₆O[1][2] |

| Molecular Weight | 164.24 g/mol [1] |

| InChI Key | CVUAHQAQHICPSF-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC(=C(C=C1)OC)C(C)C[3] |

Physicochemical Properties

The physical and chemical properties of 2-Isopropyl-1-methoxy-4-methylbenzene are crucial for its application, formulation, and synthesis. The following table summarizes its key physicochemical data.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Not explicitly stated, likely a liquid at room temperature | Inferred from boiling point |

| Boiling Point | 213-214 °C at 760 mmHg | [4] |

| Density | 0.9554 g/cm³ at 0 °C | [4] |

| Refractive Index | 1.531 | [5] |

| Vapor Pressure | 0.105 mmHg at 25 °C (estimated) | [6] |

| Water Solubility | 21.57 mg/L at 25 °C (estimated) | [6] |

| LogP (o/w) | 4.376 (estimated) | [6] |

The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the isopropyl and methyl groups contribute to its hydrophobic nature.[1] This balance of functional groups influences its solubility, with enhanced solubility in polar solvents compared to some of its isomers.[1]

Spectral Data and Structural Elucidation

The structural confirmation of 2-Isopropyl-1-methoxy-4-methylbenzene is unequivocally achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a key technique for the identification of this compound. The National Institute of Standards and Technology (NIST) has compiled comprehensive mass spectral data for 2-Isopropyl-1-methoxy-4-methylbenzene, which serves as a reliable reference for its identification in complex mixtures.[1][2] The fragmentation pattern is characteristic of its structure, with notable fragments arising from the loss of the isopropyl and methoxy groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous structural elucidation of 2-Isopropyl-1-methoxy-4-methylbenzene.

-

¹H NMR: The proton NMR spectrum provides distinct signals for each proton environment. The methoxy group (-OCH₃) typically presents as a sharp singlet around δ 3.8 ppm. The isopropyl group exhibits a characteristic septet for the methine proton (-CH) in the range of δ 2.8–3.2 ppm and a doublet for the six equivalent methyl protons (-CH(CH₃)₂) around δ 1.2–1.3 ppm.[1] The aromatic protons and the methyl group on the ring will show signals in the aromatic and aliphatic regions, respectively, with coupling patterns dependent on their substitution.

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule will give a distinct signal, allowing for confirmation of the substitution pattern on the benzene ring.

Synthesis and Purification

A common and industrially relevant method for the synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene is through Friedel-Crafts alkylation.[1]

Synthesis Workflow: Friedel-Crafts Alkylation

This electrophilic aromatic substitution reaction involves the alkylation of a methoxy-substituted benzene derivative with an isopropyl halide in the presence of a Lewis acid catalyst.[1]

Caption: Workflow for the synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene.

Experimental Protocol: Friedel-Crafts Alkylation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) to a suitable anhydrous solvent (e.g., dichloromethane).

-

Reactant Addition: Cool the mixture in an ice bath. Slowly add a solution of p-cresol methyl ether (1-methoxy-4-methylbenzene) in the same solvent from the dropping funnel.

-

Alkylation: Subsequently, add the isopropyl halide (e.g., 2-chloropropane or 2-bromopropane) dropwise to the stirred mixture, maintaining the temperature between 0°C and 5°C to control the reaction rate and minimize side reactions.[1]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for a specified time, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and water. Separate the organic layer, wash it with a dilute acid solution, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure 2-Isopropyl-1-methoxy-4-methylbenzene.

Analytical Methods for Characterization

The purity and identity of 2-Isopropyl-1-methoxy-4-methylbenzene are confirmed using a suite of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity of the synthesized compound and for its identification in complex mixtures.[1] The retention time in the gas chromatogram provides a measure of its volatility, while the mass spectrum confirms its molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As detailed in Section 3.2, ¹H and ¹³C NMR are essential for confirming the precise regiochemistry of the substituents on the aromatic ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the C-O-C ether linkage, aromatic C-H bonds, and aliphatic C-H bonds would be expected.

Safety and Handling

Comprehensive safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) have indicated that 2-Isopropyl-1-methoxy-4-methylbenzene does not present significant risks concerning skin sensitization or respiratory toxicity under current usage conditions in the fragrance industry.[1] Evaluations of repeated dose toxicity and reproductive toxicity have also suggested no significant health risks within recommended exposure limits.[1]

However, as with any chemical substance, appropriate safety precautions should be taken in a laboratory or industrial setting. It is recommended to handle the compound in a well-ventilated area and to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Applications

The primary application of 2-Isopropyl-1-methoxy-4-methylbenzene is in the fragrance industry , where its pleasant aromatic properties are utilized in perfumes and other scented products.[1] Additionally, its potential as a solvent in organic reactions, such as the Mitsunobu reaction, has been explored.[1] The compound's reported biological activities, including antimicrobial and antioxidant effects, suggest potential for further investigation in pharmaceutical and therapeutic applications.[1]

Conclusion

2-Isopropyl-1-methoxy-4-methylbenzene is a well-characterized aromatic compound with established applications and potential for further development. This technical guide has provided a detailed overview of its physicochemical properties, spectroscopic data, synthesis, and safety considerations. The information presented herein is intended to serve as a valuable resource for scientists and researchers working with this compound, facilitating its effective and safe use in various scientific and industrial applications.

References

-

Stenutz. (n.d.). 2-isopropyl-1-methoxy-4-methylbenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8). Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4-Isopropyl-2-methoxy-1-methylbenzene (FDB013868). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-isopropyl-1-methoxy-4-methylbenzene (C11H16O). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole, 31574-44-4. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-isopropyl-1-Methoxy-4-Methylbenzene. Retrieved from [Link]

Sources

- 1. 2-Isopropyl-1-methoxy-4-methylbenzene | 31574-44-4 | Benchchem [benchchem.com]

- 2. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- [webbook.nist.gov]

- 3. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-isopropyl-1-methoxy-4-methylbenzene [stenutz.eu]

- 6. 2-isopropyl-4-methyl anisole, 31574-44-4 [thegoodscentscompany.com]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 2-Isopropyl-1-methoxy-4-methylbenzene in Flora

Abstract

2-Isopropyl-1-methoxy-4-methylbenzene, a methoxylated monoterpenoid commonly known as thymol methyl ether, is a significant volatile organic compound found in the essential oils of numerous aromatic plants. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on its natural distribution, biosynthetic origins, and the methodologies required for its robust extraction, isolation, and characterization. We delve into the causality behind experimental choices, presenting self-validating protocols for hydrodistillation, supercritical fluid extraction, and chromatographic purification. Furthermore, this document outlines the key analytical techniques, including GC-MS and NMR, for unequivocal identification and quantification. Finally, we summarize the known biological activities of this compound, highlighting its potential in pharmaceutical and agrochemical applications.

Introduction to 2-Isopropyl-1-methoxy-4-methylbenzene

2-Isopropyl-1-methoxy-4-methylbenzene is an aromatic monoterpenoid that contributes to the characteristic scent of many culinary and medicinal herbs.[1] It is structurally a derivative of thymol, where the phenolic hydroxyl group is replaced by a methoxy group. This structural modification significantly alters its physicochemical properties, such as volatility, solubility, and receptor-binding capabilities, thereby influencing its biological activity.

1.1. Chemical Structure and Properties

-

IUPAC Name: 2-methoxy-4-methyl-1-(propan-2-yl)benzene[2]

-

Synonyms: Thymol methyl ether, Thymyl methyl ether, 2-Isopropyl-5-methylanisole, 3-Methoxy-p-cymene[2][3][4]

-

CAS Number: 1076-56-8[4]

This compound is recognized for its strong, herbaceous, and slightly phenolic aroma, making it a valuable ingredient in the flavor and fragrance industries.[1][6]

Natural Occurrence and Distribution

Thymol methyl ether is predominantly found in plants belonging to the Lamiaceae (mint) family, although its presence has been reported in other families as well. It is a key constituent of the essential oils extracted from the aerial parts of these plants, such as leaves and flowers.

Key plant species known to produce 2-Isopropyl-1-methoxy-4-methylbenzene include:

-

Thymus species (Thyme): Various species of thyme are primary sources. The concentration of thymol and its derivatives, including the methyl ether, can vary significantly depending on the specific chemotype, geographical location, and harvesting season.[7][8]

-

Origanum species (Oregano): Like thyme, oregano species are rich sources of monoterpenoid phenols and their ethers.

-

Other Documented Sources: The compound has also been identified in Arnica species, Cinnamomum bejolghota, Atractylodes lancea, Mosla dianthera, and various Citrus species.[2][3][5][6]

Table 1: Selected Plant Sources of 2-Isopropyl-1-methoxy-4-methylbenzene

| Plant Species | Family | Plant Part | Reported Presence/Concentration |

| Thymus vulgaris | Lamiaceae | Aerial Parts | Major component of certain chemotypes |

| Thymus marschallianus | Lamiaceae | Aerial Parts | Reported as a constituent[2] |

| Origanum vulgare | Lamiaceae | Leaves | Present in essential oil |

| Arnica sp. | Asteraceae | Rhizomes | Identified as a volatile substance[3] |

| Cinnamomum bejolghota | Lauraceae | Not specified | Listed as a source |

| Atractylodes lancea | Asteraceae | Not specified | Reported as a constituent[5] |

| Crithmum maritimum (Sea Fennel) | Apiaceae | Not specified | Found in essential oil[6] |

Biosynthesis Pathway

The biosynthesis of 2-Isopropyl-1-methoxy-4-methylbenzene is a branch of the well-established monoterpenoid pathway. The process begins with the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are generated via the methylerythritol phosphate (MEP) pathway in plant plastids.[9]

The key steps are:

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).

-

Cyclization: GPP undergoes cyclization, catalyzed by a terpene synthase (TPS), specifically γ-terpinene synthase (TPS2), to form γ-terpinene.[7][9]

-

Aromatization: γ-terpinene is aromatized to p-cymene.

-

Hydroxylation: A cytochrome P450 monooxygenase (CYP71D family) hydroxylates p-cymene to produce thymol (or its isomer, carvacrol).[9][10]

-

Methylation: The final step involves the O-methylation of the hydroxyl group of thymol. This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT), which transfers a methyl group from SAM to thymol, yielding 2-Isopropyl-1-methoxy-4-methylbenzene and S-adenosyl-L-homocysteine (SAH).

This final methylation step is critical as it caps the reactive phenolic group, altering the molecule's biological and chemical properties.

Caption: Biosynthesis of 2-Isopropyl-1-methoxy-4-methylbenzene.

Extraction and Isolation Methodologies

The selection of an extraction method is a critical decision dictated by the desired yield, purity, and the scale of the operation. The primary goal is to efficiently separate the volatile essential oil fraction, which contains the target compound, from the solid plant matrix.

Caption: General workflow for extraction and isolation.

Protocol 1: Laboratory-Scale Hydrodistillation

This classic method is robust and widely used for obtaining essential oils. It leverages the principle that the target compounds are volatile and immiscible with water.

-

Rationale: Steam passes through the plant material, causing the microscopic glands containing the essential oil to burst. The volatile oils evaporate with the steam, are condensed back into a liquid, and collected. Due to their immiscibility, the oil separates from the water.

-

Methodology:

-

Preparation: Weigh approximately 100-200 g of dried, coarsely ground plant material (e.g., thyme leaves).

-

Apparatus Setup: Place the plant material into a 2 L round-bottom flask. Add distilled water until the material is fully submerged. Assemble a Clevenger-type apparatus on top of the flask.

-

Distillation: Heat the flask using a heating mantle. Allow the water to boil and the steam to co-distill with the volatile oils. The process should continue for at least 3-4 hours to ensure complete extraction.

-

Collection: The condensed oil and water will collect in the graduated tube of the Clevenger apparatus. The less dense oil will form a layer on top of the water.

-

Separation & Drying: Carefully collect the oil layer using a pipette. To remove residual water, pass the oil through a small column containing anhydrous sodium sulfate.

-

Storage: Store the dried essential oil in a sealed amber vial at 4°C.

-

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" alternative that uses supercritical CO₂ as a solvent. It is highly efficient and avoids the thermal degradation that can occur during hydrodistillation.

-

Rationale: Supercritical CO₂ (CO₂ above its critical temperature of 31.1°C and pressure of 73.9 bar) has properties of both a liquid and a gas. It can effuse through solids like a gas and dissolve materials like a liquid. By tuning the pressure and temperature, its solvating power can be precisely controlled to selectively extract target compounds.[11][12]

-

Methodology:

-

Preparation: Pack a high-pressure extraction vessel with finely ground, dried plant material.

-

Extraction Parameters:

-

Pressurize the system with CO₂ to the desired level (e.g., 100-350 bar).

-

Set the extraction temperature (e.g., 40-60°C).

-

-

Extraction: Pump supercritical CO₂ through the vessel. The CO₂ dissolves the essential oils.

-

Separation: The CO₂-oil mixture flows into a separator vessel at a lower pressure and/or different temperature. This causes the CO₂ to return to a gaseous state, losing its solvent power and precipitating the extracted oil.

-

Collection: The solvent-free extract is collected from the bottom of the separator. The CO₂ can be recycled.

-

Analytical and Spectroscopic Characterization

Unequivocal identification and quantification of 2-Isopropyl-1-methoxy-4-methylbenzene within a complex essential oil matrix require robust analytical techniques.

Caption: Workflow for analytical confirmation.

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for analyzing volatile compounds.[13] It separates the components of the mixture (GC) and then provides a mass fingerprint for identification (MS).

-

Principle: The sample is vaporized and carried by an inert gas through a long capillary column. Compounds separate based on their boiling points and affinity for the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique pattern that can be compared to spectral libraries for identification.

-

Typical Parameters:

-

Column: DB-5 or HP-5MS (non-polar), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium.

-

Oven Program: Start at 60°C, ramp up to 240°C at 3°C/min.

-

Identification: Confirmed by comparing the mass spectrum and Kovats Retention Index with reference data.[5]

-

Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is excellent for identification within a mixture, NMR provides definitive structural elucidation of the isolated compound.

-

Principle: NMR exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, the specific resonant frequencies of ¹H and ¹³C nuclei can be measured. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing a detailed map of the molecule's carbon-hydrogen framework.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Singlet around 2.3 ppm (3H, Ar-CH₃).

-

Singlet around 3.8 ppm (3H, -OCH₃).

-

Doublet around 1.2 ppm (6H, -CH(CH₃)₂).

-

Septet around 3.2 ppm (1H, -CH(CH₃)₂).

-

Aromatic protons (3H) in the 6.7-7.2 ppm range with characteristic splitting patterns.

-

Known Biological Activities and Potential Applications

The precursor molecule, thymol, is extensively studied for its potent antimicrobial, antioxidant, and anti-inflammatory properties.[8][14][15][16] Methylation to form 2-Isopropyl-1-methoxy-4-methylbenzene modifies these activities. Research suggests potential applications in several fields:

-

Antimicrobial and Antifungal Activity: The compound has demonstrated activity against various bacteria and fungi, though often with a different spectrum or potency compared to thymol.[3]

-

Anticancer and Antioxidant Potential: Preliminary studies indicate potential antioxidant and anticancer activities.[3]

-

Agrochemicals: Its volatility and biological activity make it a candidate for investigation as a natural insecticide, acaricide, or repellent.

-

Flavor and Fragrance: It is an established ingredient used to impart herbaceous and aromatic notes in food and cosmetic products.[1]

The reduced polarity compared to thymol may enhance its ability to penetrate lipid membranes, a key consideration for drug development professionals exploring its potential as a therapeutic agent.

Conclusion and Future Directions

2-Isopropyl-1-methoxy-4-methylbenzene is a naturally abundant monoterpenoid with a well-defined biosynthetic pathway and established methods for its extraction and analysis. Its presence across various plant families, particularly Lamiaceae, makes it a readily accessible natural product. While its applications in the flavor and fragrance industry are well-known, its pharmacological potential remains an area ripe for further exploration. Future research should focus on a more comprehensive evaluation of its specific antimicrobial and anti-inflammatory mechanisms, its bioavailability, and potential synergistic effects with other natural compounds. The development of advanced extraction and purification protocols will be crucial for supplying the high-purity material needed for rigorous pharmacological testing.

References

- Thymol methyl ether | CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE-Ghoia6wXGPQI0y2cxe4wFMP_Gw2M0vzvTkexU8jhNqdHaWBwit44AwReGHFbOLFPRGHVIHtQ7LH35ujb2Zhg0ApMLhodiPH9qyivMCymoHziYAKjCFqFiSFkiMF6q0_H1zt4kQQEazxDvTXlvzgckkqjEEBjnszG4w=]

- Biosynthetic pathway of carvacrol and thymol in Thymus species,... - ResearchGate. [URL: https://www.researchgate.

- List of plants having phytochemicals: Thymol Methyl Ether - OSADHI. [URL: https://www.osadhi.csir-neist.res.in/phytochemical/details/Thymol%20Methyl%20Ether]

- Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzene_-1-methoxy-4-methyl-2-1-methylethyl-]

- Thymol Methyl Ether - SBBLG. [URL: https://www.sbbusiness.co.in/products/thymol-methyl-ether]

- Thymol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thymol]

- thymyl methyl ether, 1076-56-8 - Perflavory. [URL: http://www.perflavory.com/entities/1076-56-8]

- Thymol bioactivity: A review focusing on practical applications. [URL: https://link.springer.com/article/10.1007/s13596-020-00436-7]

- Extraction of Thymol Compound from Thymus vulgaris L. Oil - Journal of Medicinal plants and By-products. [URL: https://jmpb.areeo.ac.ir/article_122709.html]

- Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications. [URL: https://www.mdpi.com/1420-3049/25/18/4125]

- Showing metabocard for Thymol methyl ether (HMDB0035989). [URL: https://hmdb.ca/metabolites/HMDB0035989]

- Thymyl methyl ether | C11H16O | CID 14104 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14104]

- Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - MDPI. [URL: https://www.mdpi.com/1422-0067/25/6/3277]

- Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951076/]

- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2017.00322/full]

- HPLC chromatogram of thymol and ether-substituted derivatives of... - ResearchGate. [URL: https://www.researchgate.

- Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - MDPI. [URL: https://www.mdpi.com/2227-9717/10/3/565]

- Extraction of thymol from different varieties of thyme plants using green solvents. [URL: https://onlinelibrary.wiley.com/doi/10.1002/jsfa.6820]

- Extraction of thymol from different varieties of thyme plants using green solvents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25047805/]

- EXTRACTION OF THYMOL FROM DIFFERENT VARIETIES OF THYME PLANTS USING GREEN SOLVENTS - ResearchGate. [URL: https://www.researchgate.net/publication/262590209_EXTRACTION_OF_THYMOL_FROM_DIFFERENT_VARIETIES_OF_THYME_PLANTS_USING_GREEN_SOLVENTS]

- 2-Isopropyl-1-methoxy-4-methylbenzene | 31574-44-4 | Benchchem. [URL: https://www.benchchem.com/product/b5757]

- Extraction of thymol from different varieties of thyme plants using green solvents - CORE. [URL: https://core.ac.uk/display/38831969]

- Chemical Properties of Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8). [URL: https://www.chemeo.com/cid/41-172-8/Benzene-2-methoxy-4-methyl-1-1-methylethyl.html]

- Effect of Methyl Jasmonate on Thymol, Carvacrol, Phytochemical Accumulation, and Expression of Key Genes Involved in Thymol/Carvacrol Biosynthetic Pathway in Some Iranian Thyme Species - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8544520/]

Sources

- 1. sbblgroup.com [sbblgroup.com]

- 2. Thymyl methyl ether | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thymol methyl ether | CymitQuimica [cymitquimica.com]

- 4. Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)- (CAS 1076-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | C11H16O | CID 161716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. thymyl methyl ether, 1076-56-8 [perflavory.com]

- 7. researchgate.net [researchgate.net]

- 8. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 9. Effect of Methyl Jasmonate on Thymol, Carvacrol, Phytochemical Accumulation, and Expression of Key Genes Involved in Thymol/Carvacrol Biosynthetic Pathway in Some Iranian Thyme Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thymol - Wikipedia [en.wikipedia.org]

- 11. [PDF] Extraction of thymol from different varieties of thyme plants using green solvents. | Semantic Scholar [semanticscholar.org]

- 12. Extraction of thymol from different varieties of thyme plants using green solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Thymol in Commercial Formulation, Essential Oils, Traditional, and Ultrasound-Based Extracts of Thymus vulgaris and Origanum vulgare Using a Greener HPTLC Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

A Technical Guide to the Biological Activity of Thymol Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymol methyl ether, a naturally occurring aromatic monoterpenoid, is a derivative of the well-studied phenol, thymol.[1] While thymol's potent biological activities are widely documented, the methylation of its phenolic hydroxyl group creates a distinct molecule with unique physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the known biological activities of thymol methyl ether, focusing on its antimicrobial, antioxidant, anti-inflammatory, and insecticidal effects. We delve into the mechanistic underpinnings of these activities, provide detailed protocols for their evaluation, and present quantitative data to support its potential in therapeutic and agricultural applications. This document is intended to serve as a foundational resource for researchers aiming to explore the scientific and commercial potential of this versatile compound.

Introduction: From Thymol to Its Methylated Congener

Thymol (2-isopropyl-5-methylphenol) is a cornerstone of essential oils derived from plants like Thymus vulgaris (thyme), lauded for centuries in traditional medicine.[2][3][4] Its broad-spectrum efficacy as an antimicrobial, antioxidant, and anti-inflammatory agent is largely attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[2][5]

Thymol methyl ether (2-methoxy-4-methyl-1-(propan-2-yl)benzene) is a structural analog where this critical hydroxyl group is replaced by a methoxy group. This seemingly minor modification significantly alters the molecule's polarity, hydrogen-bonding capacity, and steric profile, thereby influencing its interaction with biological targets. Found as a constituent in the essential oils of various plants, including Blumea lanceolaria and certain thyme species, thymol methyl ether presents a distinct profile of biological activity that warrants specific investigation.[6][7][8]

This guide will systematically explore these activities, providing both the established knowledge and the experimental frameworks necessary for novel research and development.

Antioxidant Capacity: A Tale of Two Mechanisms

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic value. While thymol's free radical scavenging ability is potent and well-documented, the activity of thymol methyl ether is more nuanced.[2][5]

2.1. Mechanism of Action: Direct vs. Intracellular Activity

-

Direct Scavenging: In standard chemical assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measure direct hydrogen/electron donating capacity, thymol consistently outperforms thymol methyl ether.[6] The methylation of the hydroxyl group impedes the molecule's ability to directly quench free radicals.

-

Intracellular Efficacy: Conversely, studies using cell-based assays have revealed a compelling advantage for thymol methyl ether. Its increased lipophilicity compared to thymol allows for superior cell membrane permeability.[6] Once inside the cell, it is hypothesized that thymol methyl ether can be metabolized back to thymol, delivering the potent antioxidant payload directly to the intracellular environment where it can protect against lipid peroxidation and other forms of oxidative stress.[6] This suggests that thymol methyl ether may act as a more efficient intracellular delivery vehicle for the active thymol moiety.

2.2. Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the direct radical scavenging activity of compounds like thymol methyl ether.

Causality: The DPPH radical has a characteristic deep purple color. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule. The degree of color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the tested compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a series of concentrations of thymol methyl ether and a positive control (e.g., thymol, ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of each sample concentration to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

Prepare a blank well containing 50 µL of methanol and 150 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging against the sample concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

2.3. Visualization: Antioxidant Activity Workflow

The following diagram illustrates the logical flow of assessing antioxidant potential, from direct chemical assays to more biologically relevant cell-based models.

Caption: Workflow for evaluating antioxidant properties.

Antimicrobial and Antifungal Activity

Thymol is a well-regarded antiseptic, effective against a wide range of Gram-positive and Gram-negative bacteria.[9] The etherification of thymol can modulate this activity, potentially enhancing its efficacy against certain strains or altering its mechanism of action.

3.1. Mechanism of Action: Membrane Disruption and Beyond

The primary antimicrobial mechanism of thymol involves the disruption of the bacterial cytoplasmic membrane. Its phenolic nature allows it to partition into the lipid bilayer, increasing membrane permeability, disrupting ion gradients, and leading to the leakage of essential intracellular components and ultimately cell death.

For thymol methyl ether, while direct studies are less common, its increased lipophilicity suggests a strong potential for membrane interaction. It may act by:

-

Altering Membrane Fluidity: Intercalating into the lipid bilayer and disrupting the ordered structure.

-

Inhibiting Key Enzymes: The molecule could potentially inhibit membrane-bound enzymes crucial for cellular respiration and transport.

-

Synergistic Effects: Thymol methyl ether may act synergistically with other antimicrobial agents, enhancing their ability to penetrate the bacterial cell wall and membrane.[10]

3.2. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This method provides a quantitative measure of antimicrobial potency. By serially diluting the test compound in a liquid growth medium inoculated with a standardized number of bacteria, one can pinpoint the precise concentration at which bacterial growth is inhibited.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) to approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a stock solution of thymol methyl ether in a solvent like DMSO, ensuring the final solvent concentration in the assay does not inhibit bacterial growth.

-

-

Serial Dilution:

-

In a 96-well microtiter plate, add 100 µL of broth to all wells.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

-

This creates a gradient of decreasing compound concentrations.

-

-

Inoculation:

-

Add 10 µL of the bacterial inoculum to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). A viability indicator like resazurin can be added to aid visualization.

-

3.3. Quantitative Data: Antimicrobial Efficacy

Data on the specific MIC values for thymol methyl ether are sparse compared to its parent compound. However, studies on derivatives often show comparable or selectively enhanced activity.

| Compound | Target Organism | Reported MIC (µg/mL) |

| Thymol | S. aureus | 31.3 - 62.5 |

| Thymol | E. coli | 62.5 - 125 |

| Thymol Derivatives | Gram-positive bacteria | 3.9 - 62.5[11] |

| Thymol Derivatives | Gram-negative bacteria | 3.9 - 15.6[11] |

Note: Data is compiled from various sources on thymol and its derivatives to provide a comparative context. Specific MICs for thymol methyl ether should be determined experimentally.

Anti-inflammatory Properties

Chronic inflammation is a key factor in numerous diseases.[12][13] Thymol has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[12][14][15] Thymol methyl ether, as a related structure, is also being investigated for these properties.

4.1. Mechanism of Action: Targeting Inflammatory Cascades

The anti-inflammatory activity of thymol and its derivatives is often linked to their ability to interfere with pro-inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.

-

NF-κB Inhibition: In resting cells, NF-κB is sequestered in the cytoplasm. Pro-inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a cascade that leads to the release of NF-κB, allowing it to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13] Compounds like thymol can inhibit this pathway, thereby reducing the production of these inflammatory mediators.[12]

4.2. Visualization: NF-κB Signaling Pathway Inhibition

Sources

- 1. Showing Compound Thymol methyl ether (FDB014797) - FooDB [foodb.ca]

- 2. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 4. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and intracellular antioxidant capacity of thymyl methyl ether as a major component in Blumea lanceolaria (Roxb.) Druce leaf oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Effects of Thyme (Thymus vulgaris L.) Essential Oils Prepared at Different Plant Phenophases on Pseudomonas aeruginosa LPS-Activated THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Isopropyl-1-methoxy-4-methylbenzene (CAS 31574-44-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Unique Aromatic Monoterpenoid Ether

2-Isopropyl-1-methoxy-4-methylbenzene, registered under CAS number 31574-44-4, is an aromatic organic compound with a distinct substitution pattern on a benzene ring. This molecule, also known by synonyms such as 2-isopropyl-4-methylanisole and isothymol methyl ether, belongs to the class of aromatic monoterpenoids and phenol ethers.[1] Its structure, featuring a methoxy group, an isopropyl group, and a methyl group, imparts specific electronic and steric properties that are key to its chemical behavior and applications, most notably in the fragrance industry.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical methodologies, applications, and biological activities, grounded in scientific literature and established protocols.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Isopropyl-1-methoxy-4-methylbenzene is fundamental to its application and handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 31574-44-4 | [1] |

| Molecular Formula | C₁₁H₁₆O | [1] |

| Molecular Weight | 164.24 g/mol | [1] |

| IUPAC Name | 1-methoxy-4-methyl-2-propan-2-ylbenzene | [1] |

| Synonyms | 2-isopropyl-4-methylanisole, Isothymol methyl ether, Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- | [1][2] |

| Appearance | Powder or liquid | |

| Boiling Point | 229.00 to 230.00 °C @ 760.00 mm Hg (estimated) | [2] |

| Flash Point | 179.00 °F (81.60 °C) (estimated) | [2] |

| Density | 0.9435 g/cm³ at 14.8°C | [1] |

| Solubility | Soluble in alcohol; Insoluble in water (21.57 mg/L @ 25 °C estimated) | [2] |

| InChI Key | CVUAHQAQHICPSF-UHFFFAOYSA-N | [1] |

Synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene

The synthesis of 2-Isopropyl-1-methoxy-4-methylbenzene can be achieved through several routes, with the Williamson ether synthesis being a prominent and versatile method for preparing aromatic ethers.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of synthesizing our target molecule, this would typically involve the reaction of the sodium salt of 2-isopropyl-4-methylphenol (isothymol) with a methylating agent.

Representative Synthesis Workflow: Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow for 2-Isopropyl-1-methoxy-4-methylbenzene.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the principles of the Williamson ether synthesis for preparing aromatic ethers.[3][4][5]

-

Preparation of the Alkoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropyl-4-methylphenol (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

-

-

Alkylation Reaction:

-

Cool the reaction mixture again in an ice bath.

-

Add methyl iodide (CH₃I, 1.2 equivalents) dropwise via the dropping funnel.

-

After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Isopropyl-1-methoxy-4-methylbenzene.

-

Analytical Methods and Characterization

The primary analytical technique for the identification and quantification of the volatile and semi-volatile 2-Isopropyl-1-methoxy-4-methylbenzene is Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis Workflow

Caption: General workflow for the GC-MS analysis of 2-Isopropyl-1-methoxy-4-methylbenzene.

Representative GC-MS Protocol

The following parameters provide a starting point for the GC-MS analysis of 2-Isopropyl-1-methoxy-4-methylbenzene.

| Parameter | Recommended Setting |

| GC System | Gas chromatograph coupled to a mass selective detector |

| Injector | Split/Splitless, 250 °C |

| Injection Mode | Split (e.g., 10:1) or Splitless for trace analysis |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Oven Program | Initial 60°C (2 min), ramp 10°C/min to 240°C (5 min hold) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) for identification |

Spectroscopic Characterization

-

Mass Spectrometry (MS): The electron ionization mass spectrum of 2-Isopropyl-1-methoxy-4-methylbenzene will show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern is influenced by the substituents on the aromatic ring, with characteristic losses of methyl (M-15) and isopropyl (M-43) groups.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), the isopropyl group protons (a septet for the CH and a doublet for the two CH₃ groups), and the methyl group protons on the ring (a singlet). The exact chemical shifts and coupling patterns of the aromatic protons will depend on the substitution pattern.[8][9]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms, with the chemical shifts being influenced by the electronic effects of the substituents. The carbon attached to the oxygen of the methoxy group will appear downfield.[10]

-

Applications and Industrial Relevance

The primary application of 2-Isopropyl-1-methoxy-4-methylbenzene is in the fragrance and flavor industry .[2][11] Its aromatic properties make it a valuable ingredient in perfumes, cosmetics, and other scented products.

Biological Activity and Toxicological Profile

Antimicrobial Activity

Some studies have indicated that 2-Isopropyl-1-methoxy-4-methylbenzene possesses antimicrobial properties. As an aromatic ether and a monoterpenoid, its mechanism of action is likely to involve the disruption of microbial cell membranes.[12] The lipophilic nature of the molecule allows it to partition into the lipid bilayer of bacterial and fungal cell membranes, increasing their permeability and leading to the leakage of essential intracellular components and the disruption of vital cellular processes.[13][14]

Cytotoxicity

Reports also suggest potential cytotoxic effects against certain cell lines. The mechanism of cytotoxicity for many monoterpenes involves the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells.[15][16][17]

Experimental Protocols for Biological Activity Assessment

a) Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[15][18]

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of 2-Isopropyl-1-methoxy-4-methylbenzene in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive (microorganism without test compound) and negative (medium only) controls. Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

b) Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-Isopropyl-1-methoxy-4-methylbenzene for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Toxicology

According to several sources, 2-Isopropyl-1-methoxy-4-methylbenzene is not classified as a hazardous substance under the Globally Harmonized System (GHS).[2][19] The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on this compound. As with any chemical, it should be handled with appropriate care in a laboratory setting, using personal protective equipment.

Conclusion

2-Isopropyl-1-methoxy-4-methylbenzene (CAS 31574-44-4) is a well-characterized aromatic monoterpenoid ether with significant applications in the fragrance industry. Its synthesis is achievable through established organic chemistry methodologies like the Williamson ether synthesis. While it exhibits interesting biological activities, including antimicrobial and cytotoxic effects, further research is warranted to fully elucidate the specific mechanisms of action. The analytical methods for its identification and quantification are well-established, with GC-MS being the technique of choice. Its toxicological profile suggests a relatively low hazard, supporting its use in consumer products. This guide provides a solid foundation for researchers and professionals working with this versatile aromatic compound.

References

- de Oliveira, J. R., Camilo, C. J., de Oliveira, L. D., & de Souza, E. L. (2021). Anticancer activity of monoterpenes: a systematic review. Molecular Biology Reports, 48(8), 5775–5785.

- Lemes, R. S., Alves, C. C. F., Estevam, E. B. B., Santiago, M. B., Martins, C. H. G., dos Santos, T. C., ... & Crotti, A. E. M. (2022). Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds. Molecules, 27(5), 1713.

- Aires, A., Dias, C., Carvalho, A. M., & Oliveira, M. H. (2023).

-

The Evaluation of Essential Oils for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Rao, J., Chen, B., & McClements, D. J. (2019). Antimicrobial Activity of Aromatic Plant Essential Oils and Their Application in Animal Production.

- Nikić, S., Kebert, M., & Kladar, N. (2022). Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. Molecules, 27(19), 6529.

-

Williamson Ether Synthesis. (2020, October 20). YouTube. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). NMR: Intermediate Level, Spectrum 5. Retrieved from [Link]

- Dhifi, W., Bellili, S., Jazi, S., Bahloul, N., & Mnif, W. (2016).

-

ResearchGate. (2025, September 6). Antimicrobial Activity of Essential Oils and Their Mechanism of Action Against Bacterial and Fungal Infections | Request PDF. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl-4-methyl anisole, 31574-44-4. Retrieved from [Link]

- de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids. Current Medicinal Chemistry, 20(23), 2894-2909.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Morressier. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Retrieved from [Link]

- Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of applied microbiology, 88(2), 308-316.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, March 13). 1H NMR of 4-Methylanisole. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]

-

SBBLG. (n.d.). Thymol Methyl Ether. Retrieved from [Link]

Sources

- 1. Anticancer activity of monoterpenes: a systematic review - ProQuest [proquest.com]

- 2. Page loading... [guidechem.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 4-Methylanisole(104-93-8) 1H NMR spectrum [chemicalbook.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. 2-Methylanisole(578-58-5) 1H NMR [m.chemicalbook.com]

- 12. chinbullbotany.com [chinbullbotany.com]

- 13. Antimicrobial Properties of Plant Essential Oils against Human Pathogens and Their Mode of Action: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer activity of monoterpenes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Toxicity of Selected Monoterpenes and Essential Oils Rich in These Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scs.illinois.edu [scs.illinois.edu]